Propargyl-PEG1-THP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

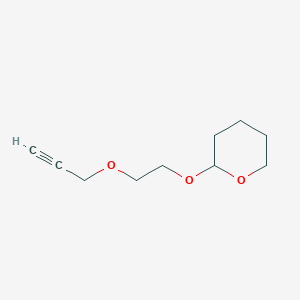

Structure

3D Structure

Properties

IUPAC Name |

2-(2-prop-2-ynoxyethoxy)oxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-2-6-11-8-9-13-10-5-3-4-7-12-10/h1,10H,3-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYFSKXDDBZITM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOC1CCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Propargyl-PEG1-THP: A Versatile Linker for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG1-THP is a heterobifunctional linker molecule integral to the advancement of contemporary bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and applications. Detailed experimental protocols for its synthesis and use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are provided, alongside structured data tables and visual diagrams to facilitate understanding and implementation in a research setting.

Chemical Structure and Properties

This compound, systematically named 2-[2-(prop-2-yn-1-yloxy)ethoxy]oxane, possesses a unique molecular architecture consisting of three key components: a terminal propargyl group, a single polyethylene glycol (PEG) unit, and a tetrahydropyran (THP) protecting group. The propargyl group provides a terminal alkyne functionality, which is essential for highly efficient and specific "click chemistry" reactions, namely the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The short PEG spacer enhances the molecule's hydrophilicity and provides flexibility to the resulting conjugate. The THP group serves as a protecting group for the terminal hydroxyl functionality, which can be deprotected under acidic conditions to reveal a reactive hydroxyl group for further conjugation if required.

The chemical structure of this compound is illustrated in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical and Characterization Data

A summary of the key physicochemical properties and characterization data for this compound is presented in the tables below. This data is essential for handling, storage, and analytical characterization of the compound.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 2-[2-(prop-2-yn-1-yloxy)ethoxy]oxane | |

| CAS Number | 119096-95-6 | |

| Molecular Formula | C₁₀H₁₆O₃ | |

| Molecular Weight | 184.23 g/mol | |

| Appearance | Solid Powder | |

| Purity | ≥98% |

Table 2: Spectroscopic and Chromatographic Data

| Data Type | Description | Reference(s) |

| SMILES | C#CCOCCOC1CCCCO1 | |

| InChI | InChI=1S/C10H16O3/c1-2-6-11-8-9-13-10-5-3-4-7-12-10/h1,10H,3-9H2 | |

| InChIKey | FIYFSKXDDBZITM-UHFFFAOYSA-N |

Table 3: Handling and Storage

| Parameter | Recommendation | Reference(s) |

| Storage Temperature | -20°C (long-term) | |

| Shelf Life | ≥12 months (if stored properly) | |

| Shipping Condition | Ambient temperature |

Table 4: Solubility Profile

| Solvent | Solubility | Notes | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble | To increase solubility, warming to 37°C and sonication can be applied. | |

| Dichloromethane (DCM) | Soluble | General solubility for PEG derivatives. | |

| Dimethylformamide (DMF) | Soluble | General solubility for PEG derivatives. | |

| Water | Sparingly Soluble | The short PEG chain provides some aqueous solubility. | |

| Ethanol | Soluble | General solubility for PEG derivatives. |

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 2-(2-(prop-2-ynyloxy)ethoxy)ethan-1-ol

-

Materials: Diethylene glycol, sodium hydride (NaH), propargyl bromide, anhydrous tetrahydrofuran (THF).

-

Procedure: a. To a solution of excess diethylene glycol in anhydrous THF at 0°C, add sodium hydride portion-wise. b. Allow the mixture to stir at room temperature for 1 hour. c. Cool the reaction mixture back to 0°C and add propargyl bromide dropwise. d. Let the reaction proceed at room temperature overnight. e. Quench the reaction carefully with water and extract the product with ethyl acetate. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to yield 2-(2-(prop-2-ynyloxy)ethoxy)ethan-1-ol.

Step 2: Protection with Dihydropyran (DHP)

-

Materials: 2-(2-(prop-2-ynyloxy)ethoxy)ethan-1-ol, dihydropyran (DHP), pyridinium p-toluenesulfonate (PPTS), anhydrous dichloromethane (DCM).

-

Procedure: a. Dissolve 2-(2-(prop-2-ynyloxy)ethoxy)ethan-1-ol in anhydrous DCM. b. Add a catalytic amount of PPTS to the solution. c. Add dihydropyran dropwise and stir the reaction at room temperature for 4-6 hours. d. Monitor the reaction by thin-layer chromatography (TLC). e. Upon completion, quench the reaction with saturated sodium bicarbonate solution. f. Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. g. Purify the crude product by flash column chromatography to obtain this compound.

The proposed synthetic workflow is depicted below:

Caption: Proposed synthetic workflow for this compound.

Application in PROTAC Synthesis via CuAAC

This compound is primarily used as a linker in the synthesis of PROTACs. The terminal alkyne group allows for its conjugation to an azide-functionalized molecule (e.g., a warhead for the target protein or an E3 ligase ligand) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

General Protocol for CuAAC Reaction:

-

Reagent Preparation:

-

Prepare stock solutions of the azide-containing molecule and this compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of copper(II) sulfate (CuSO₄) in water.

-

Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, in water.

-

Prepare a stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-containing molecule and this compound (typically in a 1:1 to 1:1.5 molar ratio).

-

In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio.

-

Add the CuSO₄/THPTA mixture to the azide/alkyne solution to a final copper concentration of 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.

-

-

Reaction and Monitoring:

-

Allow the reaction to proceed at room temperature for 1-12 hours.

-

Monitor the reaction progress by LC-MS or HPLC.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture can be purified using standard techniques such as preparative HPLC or flash column chromatography to isolate the desired PROTAC conjugate.

-

The role of this compound in PROTAC-mediated protein degradation is visualized in the following pathway:

Caption: Role of this compound in PROTAC assembly and the subsequent protein degradation pathway.

Conclusion

This compound is a valuable and versatile tool for researchers in drug discovery and chemical biology. Its well-defined structure, featuring a terminal alkyne for click chemistry, a short PEG spacer for improved properties, and a protected hydroxyl group, makes it an ideal building block for the synthesis of complex biomolecules, most notably PROTACs. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in the development of novel therapeutics. While some specific quantitative data remains to be fully elucidated in publicly available literature, the provided information and representative protocols will enable researchers to confidently incorporate this linker into their synthetic strategies.

References

Propargyl-PEG1-THP: A Versatile Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG1-THP is a heterobifunctional linker molecule that has emerged as a valuable tool in the field of biochemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's own protein disposal machinery to selectively eliminate disease-causing proteins.[1] This technical guide provides an in-depth overview of the application of this compound in the synthesis of PROTACs, complete with experimental protocols, data presentation, and workflow visualizations.

At its core, this compound serves as a bridge, connecting a ligand that binds to a target protein of interest with another ligand that recruits an E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1] The structure of this compound, featuring a propargyl group for click chemistry, a short polyethylene glycol (PEG) spacer, and a tetrahydropyranyl (THP) protected alcohol, offers a versatile platform for the modular assembly of these powerful molecules.

Core Application: PROTAC Synthesis via Click Chemistry

The primary application of this compound is as a linker in the synthesis of PROTACs. Its key feature is the terminal alkyne (propargyl group), which enables its conjugation to an azide-functionalized molecule through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[2] This reaction forms a stable triazole linkage.

The general workflow for synthesizing a PROTAC using this compound involves a multi-step process that begins with the functionalization of the ligands for the target protein and the E3 ligase, followed by their conjugation using the linker. The THP protecting group on the linker can be removed to reveal a hydroxyl group, which can then be further functionalized if required.

Hypothetical Synthesis of a BTK-Targeting PROTAC

A key area where short PEG linkers are employed is in the development of PROTACs targeting Bruton's tyrosine kinase (BTK), a protein implicated in various B-cell malignancies. The following sections will detail a representative synthesis and evaluation of a hypothetical BTK-targeting PROTAC using this compound.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and evaluation of a hypothetical BTK PROTAC, "BTK-PROTAC-1," synthesized using this compound. This data is illustrative and based on typical results reported in the literature for similar BTK PROTACs.

Table 1: Synthesis and Characterization of BTK-PROTAC-1

| Parameter | Value | Method |

| Step 1: Azide-functionalized BTK Ligand Synthesis | ||

| Yield | 75% | Gravimetric analysis |

| Purity | >98% | HPLC |

| Step 2: Deprotection of this compound | ||

| Yield | 95% | Gravimetric analysis |

| Step 3: CuAAC Click Reaction | ||

| Reaction Time | 2 hours | TLC monitoring |

| Yield of BTK-PROTAC-1 | 60% | Gravimetric analysis after purification |

| Purity of BTK-PROTAC-1 | >99% | HPLC |

| Final Product Characterization | ||

| Molecular Weight (Expected) | Calculated based on structure | - |

| Molecular Weight (Observed) | Matching expected value | Mass Spectrometry (ESI-MS) |

| Structure Confirmation | Consistent with proposed structure | ¹H NMR, ¹³C NMR |

Table 2: In Vitro Evaluation of BTK-PROTAC-1

| Parameter | Value | Cell Line | Assay |

| BTK Degradation | |||

| DC₅₀ (50% Degradation Concentration) | 10 nM | MOLM-14 | Western Blot |

| Dₘₐₓ (Maximum Degradation) | >95% | MOLM-14 | Western Blot |

| Target Engagement | |||

| Binding Affinity (K D ) to BTK | 5 nM | - | Isothermal Titration Calorimetry |

| Cellular Potency | |||

| Anti-proliferative IC₅₀ | 25 nM | MOLM-14 | Cell Viability Assay (e.g., CellTiter-Glo) |

Experimental Protocols

The following are detailed, representative methodologies for the synthesis and evaluation of a BTK-targeting PROTAC using this compound.

Protocol 1: Synthesis of BTK-PROTAC-1 via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azide-functionalized BTK inhibitor (e.g., a derivative of ibrutinib)

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Water

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Deprotection of this compound:

-

Dissolve this compound (1.0 eq) in a 1:1 mixture of DCM and TFA.

-

Stir the reaction at room temperature for 1 hour.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with toluene to remove residual TFA to yield Propargyl-PEG1-OH.

-

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Dissolve the azide-functionalized BTK inhibitor (1.0 eq) and Propargyl-PEG1-OH (1.2 eq) in a 3:1 mixture of DMF and water.

-

In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.1 eq) and THPTA (0.5 eq) in water.

-

Add the catalyst solution to the reaction mixture.

-

Add a freshly prepared solution of sodium ascorbate (1.0 eq) in water to the reaction mixture to initiate the reaction.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the final BTK-PROTAC-1.

-

-

Characterization:

-

Confirm the identity and purity of the final product using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Protocol 2: Western Blot for BTK Degradation

Materials:

-

BTK-PROTAC-1

-

MOLM-14 cells (or other suitable cell line expressing BTK)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-BTK and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer apparatus

Procedure:

-

Cell Treatment:

-

Seed MOLM-14 cells in a 6-well plate at a density of 1 x 10⁶ cells/mL.

-

Treat the cells with increasing concentrations of BTK-PROTAC-1 (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO as a vehicle control.

-

Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellets in lysis buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA protein assay.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BTK and GAPDH overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the BTK protein levels to the GAPDH loading control.

-

Plot the percentage of BTK degradation against the concentration of BTK-PROTAC-1 to determine the DC₅₀ and Dₘₐₓ values.

-

Mandatory Visualization

Caption: Mechanism of PROTAC-mediated target protein degradation.

Caption: Synthetic workflow for a BTK-targeting PROTAC.

References

An In-depth Technical Guide to the Synthesis of Propargyl-PEG1-THP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG1-THP, with the chemical name 2-[2-(prop-2-yn-1-yloxy)ethoxy]oxane, is a valuable heterobifunctional linker molecule extensively utilized in the fields of chemical biology and drug discovery. Its structure incorporates a propargyl group, which serves as a handle for "click" chemistry reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and a tetrahydropyranyl (THP) protected hydroxyl group. This configuration makes it an ideal building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other complex bioconjugates. The single polyethylene glycol (PEG1) unit provides a short, hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the resulting conjugates. This guide provides a comprehensive overview of a plausible and robust synthetic pathway for this compound, including detailed experimental protocols, reaction mechanisms, and relevant quantitative data.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process commencing with readily available starting materials. The proposed pathway involves:

-

Step 1: Mono-Tetrahydropyranylation of Diethylene Glycol. The first step involves the selective protection of one of the hydroxyl groups of diethylene glycol using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. This reaction yields the key intermediate, 2-(2-hydroxyethoxy)oxane.

-

Step 2: Propargylation of 2-(2-hydroxyethoxy)oxane. The remaining free hydroxyl group of the intermediate is then etherified with propargyl bromide via a Williamson ether synthesis under basic conditions to afford the final product, this compound.

The overall synthetic scheme is depicted below.

Caption: Overall synthesis pathway for this compound.

Reaction Mechanisms

Step 1: Acid-Catalyzed Tetrahydropyranylation

The formation of the THP ether proceeds via an acid-catalyzed addition of the alcohol to the double bond of dihydropyran.[1] The mechanism can be described as follows:

-

Protonation of Dihydropyran: The acid catalyst (e.g., p-toluenesulfonic acid, PTSA) protonates the oxygen atom of the dihydropyran ring, activating the double bond towards nucleophilic attack. This results in a resonance-stabilized oxocarbenium ion.

-

Nucleophilic Attack: A hydroxyl group from diethylene glycol acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: A weak base (e.g., the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed ether, regenerating the acid catalyst and yielding the THP-protected alcohol.

Caption: Mechanism of acid-catalyzed THP ether formation.

Step 2: Williamson Ether Synthesis for Propargylation

The second step is a classic Williamson ether synthesis, which is an Sngcontent-ng-c4139270029="" class="ng-star-inserted">N2 reaction.[2][3] The mechanism is as follows:

-

Deprotonation: A strong base, such as sodium hydride (NaH), deprotonates the free hydroxyl group of 2-(2-hydroxyethoxy)oxane to form a more nucleophilic alkoxide ion.

-

Nucleophilic Substitution: The resulting alkoxide ion acts as a nucleophile and attacks the electrophilic methylene carbon of propargyl bromide. This occurs in a single, concerted step where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-bromine bond.[4] The bromide ion is displaced as the leaving group.

References

An In-depth Technical Guide on the Core Principles of Propargyl-PEG1-THP in PROTACs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of Propargyl-PEG1-THP as a linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). It details its structure, function, and application in the context of targeted protein degradation.

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation. The choice of linker impacts the spatial orientation of the two ligands, which is crucial for productive ubiquitination of the target protein.

This compound: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional, PEG-based linker commonly employed in the synthesis of PROTACs.[1][2] Its structure incorporates three key functional elements:

-

Propargyl Group: A terminal alkyne group that serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][] This allows for the efficient and specific conjugation of the linker to a molecule containing an azide group.

-

PEG1 Spacer: A single polyethylene glycol unit that enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.[5]

-

THP Protecting Group: A tetrahydropyran group that protects the terminal alkyne. This protecting group is stable under many reaction conditions and can be removed under acidic conditions to reveal the alkyne for the click reaction.

The chemical structure of this compound is 2-[2-(prop-2-yn-1-yloxy)ethoxy]oxane.

Mechanism of Action: The Role of this compound in PROTAC Function

The fundamental role of the this compound linker is to covalently connect the POI-binding ligand and the E3 ligase-binding ligand to form the final PROTAC molecule. The synthesis strategy typically involves the deprotection of the THP group to expose the terminal alkyne, followed by a CuAAC reaction with an azide-functionalized binding partner.

Once synthesized, the PROTAC incorporating the Propargyl-PEG1 linker mediates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.

PROTAC-mediated protein degradation pathway.

Quantitative Data Analysis

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). While specific data for a PROTAC synthesized using this compound is not publicly available, the following table provides an illustrative example of the type of data generated during the evaluation of a hypothetical PROTAC.

| Parameter | Description | Illustrative Value |

| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | 50 nM |

| Dmax | The maximum percentage of target protein degradation achieved. | >90% |

| Binding Affinity (Kd) to POI | The equilibrium dissociation constant for the binding of the PROTAC to the target protein. | 100 nM |

| Binding Affinity (Kd) to E3 Ligase | The equilibrium dissociation constant for the binding of the PROTAC to the E3 ligase. | 200 nM |

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a PROTAC utilizing a linker such as this compound.

PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final "click chemistry" step to conjugate an azide-containing molecule (e.g., a POI ligand) with an alkyne-containing molecule (e.g., an E3 ligase ligand functionalized with deprotected Propargyl-PEG1).

Materials:

-

Azide-functionalized component (1.0 eq)

-

Alkyne-functionalized component (1.0 eq)

-

Copper(II) sulfate (CuSO4) (0.1 eq)

-

Sodium ascorbate (0.2 eq)

-

Solvent (e.g., DMF/H2O or t-BuOH/H2O)

Procedure:

-

Dissolve the azide- and alkyne-functionalized components in the chosen solvent system.

-

Add copper(II) sulfate to the reaction mixture.

-

Add sodium ascorbate to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent.

-

Purify the crude product by flash column chromatography or preparative HPLC.

-

Confirm the structure and purity of the final PROTAC by NMR and HRMS.

General workflow for PROTAC synthesis using this compound.

Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC compound

-

DMSO (vehicle control)

-

Cell culture medium and reagents

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip and re-probe the membrane with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.

-

Experimental workflow for Western blot analysis of PROTAC efficacy.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its key features—a protected alkyne for click chemistry and a PEG spacer for improved properties—facilitate the modular and efficient construction of these powerful molecules for targeted protein degradation. The principles and protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working in this exciting field. Further optimization of the linker length and composition is often necessary to achieve the desired potency and selectivity for a specific target protein and E3 ligase pair.

References

An In-Depth Technical Guide to the Propargyl-PEG1-THP Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of many TPD strategies, particularly those employing proteolysis-targeting chimeras (PROTACs), is the linker element that connects the target-binding and E3 ligase-recruiting moieties. The characteristics of this linker are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex that precedes protein degradation. This technical guide provides a comprehensive overview of the Propargyl-PEG1-THP linker, a versatile building block for PROTAC synthesis. We will delve into its structure, synthesis, and application in the construction of PROTACs, supported by detailed experimental protocols and illustrative data. Furthermore, we will visualize the key processes and pathways associated with PROTACs utilizing this linker through detailed diagrams.

Introduction to the this compound Linker

The this compound linker is a heterobifunctional chemical entity designed for the modular synthesis of PROTACs. Its structure incorporates three key functional components:

-

Propargyl Group: An alkyne functional group that serves as a handle for "click chemistry," specifically the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the straightforward and robust conjugation of the linker to a molecule bearing an azide group.

-

PEG1 Moiety: A single polyethylene glycol unit that imparts a degree of hydrophilicity to the linker. This can improve the solubility and pharmacokinetic properties of the resulting PROTAC. The short length of the PEG1 unit provides a defined spatial separation between the two ends of the PROTAC.

-

Tetrahydropyranyl (THP) Group: A common protecting group for alcohols. The THP group is stable under a wide range of reaction conditions, yet can be readily removed under mild acidic conditions to reveal a hydroxyl group, which can then be further functionalized.

The combination of these features makes the this compound linker a valuable tool for constructing PROTAC libraries with diverse target-binding and E3 ligase-recruiting ligands.

Synthesis of the this compound Linker and PROTAC Conjugation

The synthesis of the this compound linker, chemically named 2-[2-(prop-2-yn-1-yloxy)ethoxy]oxane, is a multi-step process that can be adapted from established protocols for similar PEGylated compounds. The general strategy involves the protection of one end of a short PEG derivative with a THP group, followed by the introduction of the propargyl group at the other end.

Illustrative Synthesis of a Propargyl-PEG Linker

Step 1: Propargylation of a PEG Derivative

This step introduces the alkyne functionality.

-

Reaction: A suitable di-functional PEG derivative, such as triethylene glycol, is reacted with propargyl bromide in the presence of a base.

-

Example Protocol: To a solution of triethylene glycol (1 equivalent) in an anhydrous solvent like tetrahydrofuran (THF), add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes. Add propargyl bromide (1.1 equivalents) dropwise and let the reaction warm to room temperature and stir overnight. Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.

Step 2: Functionalization of the Terminal Hydroxyl Group

This step would be where the THP protecting group is introduced in the case of the this compound linker. For the synthesis of a propargyl-PEG-acid, this step involves oxidation.

-

Reaction: The terminal hydroxyl group of the propargyl-PEG alcohol is oxidized to a carboxylic acid.

-

Example Protocol: Dissolve the propargyl-PEG alcohol (1 equivalent) in a suitable solvent mixture such as acetonitrile, water, and THF. Add a catalytic amount of TEMPO and sodium phosphate buffer. Cool the mixture to 0 °C and add sodium chlorite and a dilute solution of sodium hypochlorite. Monitor the reaction by TLC. Upon completion, quench the reaction and purify the product.

PROTAC Synthesis via Click Chemistry

The propargyl group of the linker is key to its utility in PROTAC synthesis. The CuAAC reaction provides a highly efficient and specific method for conjugating the linker to an azide-modified ligand (either the target-binding ligand or the E3 ligase ligand).

General Protocol for PROTAC Synthesis using this compound Linker:

-

Deprotection of the THP Group: The THP-protected linker is treated with a mild acid, such as pyridinium p-toluenesulfonate (PPTS) in ethanol or acetic acid in a THF/water mixture, to reveal the free hydroxyl group.

-

Activation of the Hydroxyl Group: The newly exposed hydroxyl group is activated for coupling. This can be achieved by converting it to a better leaving group, such as a tosylate or mesylate, or by using coupling agents for direct esterification or etherification with the desired ligand.

-

Coupling to the First Ligand: The activated linker is reacted with the first ligand (e.g., the E3 ligase ligand) to form a covalent bond.

-

Click Chemistry with the Second Ligand: The resulting intermediate, now bearing the propargyl group, is reacted with the second ligand, which has been modified to contain an azide group. The CuAAC reaction is typically carried out using a copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, in a suitable solvent system.

-

Purification: The final PROTAC product is purified using standard chromatographic techniques, such as preparative HPLC.

Quantitative Data Presentation

The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key parameters used to quantify this are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific data for a PROTAC utilizing the exact this compound linker is not prominently published, data from PROTACs with very similar short PEG linkers can provide valuable insights.

For instance, a selective Bruton's tyrosine kinase (BTK) PROTAC degrader, referred to as "PROTAC BTK degrader-5," which utilizes a short PEG-based linker, has been reported to have a DC50 value of 7.0 nM in JeKo-1 cells[1][2][3]. Another study on BTK-targeting PROTACs, P13I, which also employs a short PEG linker, demonstrated a DC50 of 9.2 nM in Mino cells[4].

Table 1: Illustrative Degradation Potency of PROTACs with Short PEG Linkers

| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| PROTAC BTK degrader-5 | BTK | JeKo-1 | 7.0 | >90% (inferred) |

| P13I | BTK | Mino | 9.2 | Not Reported |

Note: The data presented is for PROTACs with linkers similar to this compound and should be considered illustrative.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful development and evaluation of PROTACs. Below are representative protocols for key assays in the TPD workflow.

Cellular Protein Degradation Assay (Western Blot)

This assay is the gold standard for quantifying the degradation of a target protein in cells following PROTAC treatment.

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Prepare a serial dilution of the PROTAC compound in cell culture medium.

-

Treat the cells with the PROTAC dilutions for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein remaining relative to the vehicle control.

-

Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-induced ubiquitination of the target protein in a cell-free system.

-

Reagents:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme

-

Recombinant E3 ligase (e.g., VHL or Cereblon complex)

-

Recombinant target protein

-

Ubiquitin

-

ATP

-

PROTAC compound

-

Assay buffer

-

-

Protocol:

-

In a reaction tube, combine the E1, E2, E3 ligase, target protein, and ubiquitin in the assay buffer.

-

Add the PROTAC compound at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by western blot using an antibody against the target protein to visualize the appearance of higher molecular weight ubiquitinated species.

-

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a biophysical technique that can be used to measure the formation and stability of the ternary complex in real-time.

-

Immobilization:

-

Immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip.

-

-

Binding Analysis:

-

Inject a solution of the PROTAC over the sensor chip to measure its binding to the immobilized E3 ligase.

-

In a separate experiment, inject a solution of the target protein over the sensor chip to confirm no non-specific binding.

-

To measure ternary complex formation, inject a solution containing a fixed concentration of the target protein and varying concentrations of the PROTAC over the E3 ligase-coated sensor chip.

-

-

Data Analysis:

-

The binding responses are measured in real-time. An enhancement of the binding signal in the presence of both the target protein and the PROTAC indicates the formation of a ternary complex.

-

Kinetic and affinity constants for the interactions can be derived from the sensorgram data.

-

Visualizations

Diagrams are essential for understanding the complex biological processes and experimental workflows involved in targeted protein degradation.

PROTAC Mechanism of Action

Caption: General mechanism of PROTAC-induced protein degradation.

Androgen Receptor Signaling and Targeted Degradation

Caption: Androgen receptor signaling and its disruption by a PROTAC.

Experimental Workflow for PROTAC Evaluation

Caption: A typical experimental workflow for PROTAC evaluation.

Conclusion

The this compound linker represents a valuable and versatile tool in the design and synthesis of PROTACs for targeted protein degradation. Its key features—a click-able propargyl group, a hydrophilicity-enhancing PEG moiety, and a stable yet readily cleavable THP protecting group—facilitate the modular and efficient construction of PROTAC libraries. A thorough understanding of its synthesis and application, coupled with robust in vitro and cellular characterization, is essential for the successful development of novel protein degraders. As the field of targeted protein degradation continues to evolve, the rational design and utilization of well-defined linkers like this compound will remain a cornerstone of innovation, paving the way for new therapeutic strategies against a wide range of diseases.

References

The Tetrahydropyranyl (THP) Group: A Technical Guide to a Cornerstone Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functionalities in the realm of organic synthesis. Its enduring prevalence in the synthesis of complex molecules, including pharmaceuticals, stems from its straightforward introduction, general stability under a range of reaction conditions, and facile cleavage under mild acidic conditions.[1][2][3][4] This technical guide provides an in-depth exploration of the THP protecting group, encompassing its core principles, practical applications, and detailed experimental methodologies.

Core Concepts: Protection and Deprotection

The THP group reversibly transforms a nucleophilic alcohol into a stable acetal, thereby masking its reactivity towards various reagents.[5] This strategy is fundamental in multi-step syntheses where specific functional groups must remain unaltered while other parts of the molecule undergo transformation.

Protection Mechanism: The protection of an alcohol as a THP ether is achieved through an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP). The mechanism involves the protonation of the double bond in DHP, which generates a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking this electrophilic species. Subsequent deprotonation of the resulting oxonium ion by a weak base yields the THP ether and regenerates the acid catalyst.

Deprotection Mechanism: The removal of the THP group is essentially the reverse of the protection mechanism and is accomplished through acid-catalyzed hydrolysis or alcoholysis. Protonation of the ether oxygen of the THP group initiates the cleavage, leading to the formation of the original alcohol and a resonance-stabilized carbocation derived from the tetrahydropyran ring. This carbocation is then quenched by water or an alcohol solvent.

Stability Profile

A key advantage of the THP protecting group is its robustness under a variety of non-acidic conditions. This stability allows for a broad range of subsequent chemical transformations to be performed on the protected molecule.

| Condition | Stability of THP Ethers |

| Strongly Basic Conditions | Stable |

| Organometallic Reagents (e.g., Grignard, Organolithiums) | Stable |

| Metal Hydrides (e.g., LiAlH4, NaBH4) | Stable |

| Acylating and Alkylating Reagents | Stable |

| Oxidative Reagents | Generally Stable (depends on the specific reagent) |

| Acidic Conditions (Brønsted and Lewis acids) | Labile |

Table 1: General Stability of THP Ethers under Common Reaction Conditions.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the protection and deprotection of alcohols using the THP group.

Protection of a Primary Alcohol with DHP

This protocol describes a general procedure for the tetrahydropyranylation of a primary alcohol using pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst.

Reagents and Materials:

-

Primary alcohol

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the primary alcohol (1.0 equivalent) in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran (1.2-1.5 equivalents).

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05-0.1 equivalents).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Deprotection of a THP Ether

This protocol outlines a standard acidic hydrolysis method for the removal of the THP protecting group.

Reagents and Materials:

-

THP-protected alcohol

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the THP-protected alcohol (1.0 equivalent) in a mixture of acetic acid, tetrahydrofuran, and water (e.g., a 3:1:1 or 4:2:1 ratio).

-

Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) to facilitate the reaction. Monitor the progress by TLC.

-

Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography on silica gel if necessary.

Quantitative Data on Deprotection Methods

The choice of deprotection conditions can be critical, especially in the presence of other acid-sensitive functional groups. The following table summarizes various reported methods for THP ether cleavage, highlighting the diversity of applicable reagents.

| Reagent/Catalyst | Solvent | Conditions | Notes | Reference |

| Acetic Acid/THF/H₂O | THF/H₂O | Room Temperature or 45 °C | Common and mild conditions. | |

| p-Toluenesulfonic acid (p-TsOH) | Methanol or Ethanol | 0 °C to Room Temperature | Effective for acid-sensitive substrates. | |

| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | 55 °C | Mild acidic conditions. | |

| Lithium Chloride/H₂O | DMSO | 90 °C | A neutral, non-acidic method. | |

| Iodine | Methanol | Room Temperature | Mild and selective cleavage. | |

| PdCl₂(MeCN)₂ | Acetonitrile | Not specified | Catalytic method. | |

| H₁₄[NaP₅W₃₀O₁₁₀] | Methanol | Reflux | Heterogeneous, reusable catalyst. |

Table 2: Selected Reagents and Conditions for the Deprotection of THP Ethers.

Visualization of Key Processes

Diagrams illustrating the reaction mechanisms and experimental workflows can aid in the comprehension of the underlying chemical principles.

Considerations and Drawbacks

While the THP group is a powerful tool, it is not without its limitations. A significant drawback is the introduction of a new stereocenter at the anomeric carbon of the tetrahydropyran ring upon reaction with a chiral alcohol. This results in the formation of a mixture of diastereomers, which can complicate purification and spectroscopic analysis (e.g., NMR).

Applications in Drug Development and Complex Synthesis

The THP protecting group has been instrumental in the total synthesis of numerous natural products and complex bioactive molecules. Its reliability and well-understood reactivity make it a go-to choice for protecting hydroxyl groups in intricate synthetic routes. In drug development, the synthesis of novel pharmaceutical candidates often requires multi-step sequences where the strategic use of protecting groups like THP is essential to achieve the desired molecular architecture. The THP group has also found applications in peptide chemistry for the protection of the side chains of amino acids such as serine, threonine, and cysteine.

References

Propargyl-PEG1-THP: A Versatile Linker for Advanced Bioconjugation Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG1-THP is a heterobifunctional linker molecule that has emerged as a valuable tool in the field of bioconjugation and drug development. Its unique chemical architecture, featuring a terminal propargyl group, a single polyethylene glycol (PEG) spacer, and a tetrahydropyranyl (THP) protecting group, offers a versatile platform for the precise and efficient coupling of diverse molecular entities. This guide provides a comprehensive overview of this compound, including its physicochemical properties, its central role in "click chemistry," detailed experimental protocols for its use, and its application in novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

The propargyl group serves as a reactive handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The PEG spacer enhances aqueous solubility and provides a defined distance between conjugated molecules, which is often critical for maintaining their biological activity.[3] The THP group is a stable protecting group for the terminal alcohol, which can be deprotected under acidic conditions to reveal a hydroxyl group for further functionalization, although in many applications the THP-protected form is used directly in the initial conjugation step.

This compound is particularly prominent in the synthesis of PROTACs.[1][4] PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins. In a PROTAC, one end of the molecule binds to the target protein of interest (POI), while the other end recruits an E3 ubiquitin ligase. The this compound linker serves to connect these two binding moieties, and its length and chemical nature are critical for the formation of a productive ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Physicochemical Properties and Data

This compound is a well-defined chemical entity with specific properties that are crucial for its application in bioconjugation. A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 2-(2-(Prop-2-yn-1-yloxy)ethoxy)tetrahydro-2H-pyran | |

| Molecular Formula | C10H16O3 | |

| Molecular Weight | 184.23 g/mol | |

| CAS Number | 119096-95-6 | |

| Appearance | Solid Powder | |

| Purity | ≥98% | |

| Storage Conditions | Dry, dark, and at -20°C for long-term storage (up to 1 year). Stock solutions can be stored at 0-4°C for up to 1 month. |

Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound in bioconjugation is its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" reaction is renowned for its high efficiency, specificity, and biocompatibility, allowing for the rapid and clean formation of a stable triazole linkage between the propargyl group of the linker and an azide-functionalized molecule.

General Reaction Scheme:

R1-N3 (Azide) + HC≡C-R2 (Alkyne) --[Cu(I) catalyst]--> R1-triazole-R2

In the context of using this compound, R2 represents the PEG1-THP moiety, and R1 is the azide-containing molecule of interest, such as a protein, peptide, or a small molecule ligand.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a typical bioconjugation reaction. It is important to note that optimization of reaction conditions may be necessary for specific applications.

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the steps for conjugating an azide-functionalized molecule to this compound.

Materials:

-

This compound

-

Azide-functionalized molecule (e.g., protein, peptide, or small molecule)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, or Tris buffer)

-

Degassing equipment (optional but recommended)

-

Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

-

Reactant Preparation:

-

Dissolve the azide-functionalized molecule in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).

-

Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or DMF). Add the this compound solution to the azide-functionalized molecule solution to achieve a final 1.5 to 5-fold molar excess.

-

-

Catalyst Premix Preparation:

-

In a separate microcentrifuge tube, prepare the catalyst premix by combining CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is commonly used. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.

-

-

Reaction Assembly:

-

To the solution containing the azide and this compound, add the catalyst premix.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the specific reactants and their concentrations.

-

Monitor the reaction progress using a suitable analytical method such as SDS-PAGE (for proteins), HPLC, or mass spectrometry.

-

-

Purification:

-

Once the reaction is complete, quench it by adding a chelating agent like EDTA to remove the copper catalyst.

-

Purify the resulting bioconjugate from excess reagents and byproducts using an appropriate method. For proteins, size-exclusion chromatography or dialysis are common. For small molecules, HPLC is often used.

-

Protocol 2: Characterization of the Bioconjugate

1. Mass Spectrometry (MS):

-

Purpose: To confirm the successful conjugation and determine the molecular weight of the product.

-

Method: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the purified product. The expected mass of the conjugate will be the sum of the molecular weights of the azide-functionalized molecule and this compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the formation of the triazole ring and the structure of the conjugate.

-

Method: For smaller bioconjugates, 1H NMR and 13C NMR can be used. The appearance of characteristic signals for the triazole protons (typically around 7.5-8.5 ppm in 1H NMR) confirms the click reaction.

3. Functional Assays:

-

Purpose: To assess the biological activity of the bioconjugate.

-

Method: The specific assay will depend on the nature of the conjugated molecules. For a PROTAC, this would involve cell-based assays to measure the degradation of the target protein (e.g., Western blotting or quantitative mass spectrometry).

Signaling Pathway and Experimental Workflow Visualizations

Ubiquitin-Proteasome System in PROTAC-Mediated Protein Degradation

The following diagram illustrates the signaling pathway by which a PROTAC, synthesized using a linker like this compound, induces the degradation of a target protein of interest (POI).

Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

Experimental Workflow for Bioconjugation using this compound

This diagram outlines the logical flow of a typical bioconjugation experiment using this compound.

Caption: Experimental workflow for bioconjugation with this compound.

Conclusion

This compound is a powerful and versatile linker that has significantly impacted the field of bioconjugation, particularly in the development of novel therapeutics like PROTACs. Its well-defined structure, coupled with the efficiency and specificity of click chemistry, provides researchers with a reliable tool for constructing complex molecular architectures. The protocols and data presented in this guide offer a solid foundation for the application of this compound in a variety of research and drug development settings. As the demand for precisely engineered bioconjugates continues to grow, the importance of versatile linkers like this compound is set to increase, paving the way for new and innovative therapeutic strategies.

References

An In-Depth Technical Guide to Exploratory Studies Using Propargyl-PEG1-THP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Propargyl-PEG1-THP, a versatile linker, in the burgeoning field of targeted protein degradation. Primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this heterobifunctional linker facilitates the assembly of molecules designed to hijack the cell's natural protein disposal machinery. This document details the underlying principles, experimental workflows, and quantitative data relevant to the exploratory studies involving this key chemical tool.

Core Concepts: this compound in PROTAC Design

This compound serves as a polyethylene glycol (PEG)-based linker, a critical component of a PROTAC molecule that connects a ligand for a target protein (protein of interest or POI) with a ligand for an E3 ubiquitin ligase.[1][2] Its structure features a propargyl group, which contains a terminal alkyne, and a single ethylene glycol unit. The "THP" (tetrahydropyranyl) is a protecting group for the alkyne, which is typically removed prior to the final conjugation step. The alkyne functionality is paramount as it enables the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction, for the final assembly of the PROTAC molecule.[2]

The short PEG chain offers a degree of hydrophilicity and flexibility to the PROTAC molecule. The length and composition of the linker are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[3][4]

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced ternary complex formation facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using a Propargyl-PEG1 linker typically involves a modular approach, culminating in a click chemistry reaction. Below are representative protocols for the key steps.

Synthesis of an Alkyne-Functionalized Intermediate

This protocol describes the initial step of preparing one of the binding ligands with the propargyl-PEG1 linker attached.

Materials:

-

Amine-functionalized binding ligand (e.g., for POI or E3 ligase)

-

Propargyl-PEG1-acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized binding ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Add Propargyl-PEG1-acid (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress using LC-MS.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the alkyne-functionalized intermediate.

PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the final "click" reaction to assemble the PROTAC.

Materials:

-

Alkyne-functionalized intermediate (from Protocol 2.1, 1.0 eq)

-

Azide-functionalized binding ligand (the other binding partner, 1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 - 0.3 eq)

-

Sodium ascorbate (0.5 - 1.0 eq)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

-

Solvent system (e.g., DMSO/water or t-BuOH/water)

Procedure:

-

Dissolve the alkyne-functionalized intermediate and the azide-functionalized binding ligand in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O in water. If using a ligand like THPTA, pre-mix it with the copper sulfate solution.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution (or the copper-ligand complex).

-

Stir the reaction at room temperature for 1-4 hours. The reaction is often complete within this timeframe.

-

Monitor the reaction by LC-MS for the formation of the triazole-linked PROTAC.

-

Upon completion, the product can be purified by preparative HPLC.

Caption: General synthetic workflow for a PROTAC using a Propargyl-PEG1 linker.

Quantitative Data Presentation

The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the DC₅₀ (the concentration of the PROTAC that results in 50% degradation of the target protein) and the Dₘₐₓ (the maximum percentage of protein degradation achieved). The following table presents data from a study on a PROTAC targeting the oncoprotein BCR-ABL, utilizing a single PEG unit linker.

| Compound | Linker | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| Arg-PEG1-Dasa | PEG1 | BCR-ABL | K562 | ~1.0 | >90 |

Data adapted from a study on single amino acid-based PROTACs. "Dasa" refers to Dasatinib, the BCR-ABL binding ligand.

Characterization of PROTACs

The characterization of the synthesized PROTAC and its biological activity is a critical phase of exploratory studies.

Physicochemical Characterization

-

Purity: Assessed by analytical HPLC, with purity typically exceeding 95% for biological assays.

-

Identity: Confirmed by High-Resolution Mass Spectrometry (HRMS) to match the calculated molecular weight and by ¹H and ¹³C NMR spectroscopy to verify the chemical structure.

Biological Characterization

-

Western Blotting: Used to visually and semi-quantitatively assess the degradation of the target protein in cells treated with the PROTAC at various concentrations and time points.

-

Cell Viability Assays: To determine the cytotoxic or anti-proliferative effects of protein degradation, assays such as MTT or CellTiter-Glo are employed.

-

Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) can be used to measure the binding affinities of the PROTAC to the target protein and the E3 ligase, as well as the cooperativity of ternary complex formation.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs, particularly for exploratory studies where the rapid and efficient synthesis of novel degraders is essential. The alkyne functionality allows for the reliable formation of the final molecule via click chemistry, and the short PEG spacer provides a fundamental building block for linker design. The experimental protocols and data presented in this guide provide a foundation for researchers to design and evaluate novel PROTACs in the pursuit of new therapeutic modalities. The optimization of the linker, including its length, composition, and attachment points, remains a key empirical step in the development of potent and selective protein degraders.

References

Propargyl-PEG1-THP: A Technical Guide for Researchers in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG1-THP is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. This technical guide provides an in-depth overview of this compound, including its chemical properties, its role in PROTAC synthesis, and detailed experimental protocols for its application.

This compound serves as a polyethylene glycol (PEG)-based linker, a common motif in PROTAC design. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1][2] The molecule features a terminal propargyl group for facile conjugation to an azide-bearing molecule via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal "click chemistry" reaction.[3][4] The other end of the linker is a hydroxyl group protected by a tetrahydropyranyl (THP) group, which can be deprotected under acidic conditions to allow for subsequent conjugation to another molecular entity.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in the synthesis of PROTACs. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 119096-95-6 | [5] |

| Molecular Weight | 184.23 g/mol | |

| Molecular Formula | C10H16O3 | |

| Chemical Name | 2-[2-(prop-2-yn-1-yloxy)ethoxy]oxane | |

| Appearance | Solid Powder | |

| Purity | ≥98% |

Role in PROTAC Technology

PROTACs are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase.

This compound is a versatile building block for PROTAC synthesis. Its bifunctional nature allows for the sequential and controlled conjugation of the POI-binding ligand and the E3 ligase ligand. The propargyl group provides a reactive handle for the highly efficient CuAAC reaction, while the THP-protected hydroxyl group offers an orthogonal site for conjugation after a straightforward deprotection step.

Signaling Pathway and Experimental Workflow

The general mechanism of action for a PROTAC involves the recruitment of an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. A diagram of this signaling pathway is presented below.

Caption: PROTAC-mediated protein degradation pathway.

The development and evaluation of a PROTAC synthesized using this compound typically follows a structured workflow, from initial synthesis to cellular characterization.

Caption: Experimental workflow for PROTAC development.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of a PROTAC utilizing this compound.

Synthesis of a PROTAC using this compound

This protocol outlines a two-step process for synthesizing a PROTAC, involving the deprotection of the THP group followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Step 1: Deprotection of the THP Group

This procedure removes the tetrahydropyranyl protecting group to reveal a free hydroxyl group.

-

Materials:

-

This compound

-

Methanol (MeOH)

-

p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) supplies

-

-

Procedure:

-

Dissolve this compound in methanol.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the deprotected product.

-

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" reaction conjugates the propargyl-containing linker to an azide-functionalized ligand (either the POI-binding ligand or the E3 ligase ligand).

-

Materials:

-

Deprotected Propargyl-PEG1-linker intermediate

-

Azide-functionalized ligand (POI or E3 ligase ligand)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Solvent (e.g., a mixture of tert-butanol and water)

-

High-performance liquid chromatography (HPLC) system for purification

-

-

Procedure:

-

Dissolve the deprotected Propargyl-PEG1-linker intermediate and the azide-functionalized ligand in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a premixed solution of copper(II) sulfate and THPTA in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper/ligand solution.

-

Stir the reaction at room temperature. The reaction is typically rapid and can be monitored by LC-MS.

-

Upon completion, purify the final PROTAC product using reverse-phase HPLC.

-

Characterize the purified PROTAC by mass spectrometry and NMR spectroscopy.

-

Biological Evaluation of the Synthesized PROTAC

Western Blot for Target Protein Degradation

This assay is used to quantify the reduction in the levels of the target protein following treatment with the PROTAC.

-

Materials:

-

Cultured cells expressing the target protein

-

Synthesized PROTAC

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody specific to the target protein

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-